molecular formula C9H9BrN2O B12815226 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one

5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one

Cat. No.: B12815226
M. Wt: 241.08 g/mol
InChI Key: HXXMGRNVKZMJDV-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound that features a bromine atom and a pyrrolo[2,3-c]pyridin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethyl-1H-pyrrole-2,5-dione and 2-bromo-3-nitropyridine.

    Cyclization Reaction: The key step involves a cyclization reaction where the pyrrole and pyridine rings are fused together. This can be achieved through a palladium-catalyzed cross-coupling reaction.

    Bromination: The final step involves the bromination of the fused ring system to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the ring.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium boroh

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C9H9BrN2O/c1-9(2)5-3-7(10)11-4-6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13)

InChI Key

HXXMGRNVKZMJDV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2NC1=O)Br)C

Origin of Product

United States

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